molecular formula C10H18N4O2 B14655939 6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51235-32-6

6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B14655939
CAS No.: 51235-32-6
M. Wt: 226.28 g/mol
InChI Key: ZJIRTJDBJKNAQB-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dimethylamino group and a pentan-3-yl group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with dimethylamine and pentan-3-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the dimethylamino or pentan-3-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A widely used triazine derivative in the synthesis of herbicides.

    6-Chloro-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a chloro group instead of a dimethylamino group.

    6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the pentan-3-yl group.

Uniqueness

6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the combination of the dimethylamino and pentan-3-yl groups, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

51235-32-6

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

6-(dimethylamino)-3-pentan-3-yl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H18N4O2/c1-5-7(6-2)14-9(15)11-8(13(3)4)12-10(14)16/h7H,5-6H2,1-4H3,(H,11,12,15,16)

InChI Key

ZJIRTJDBJKNAQB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=O)NC(=NC1=O)N(C)C

Origin of Product

United States

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